
acetonitrile;dichloroplatinum;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetonitrile;dichloroplatinum;styrene” is a coordination complex that combines acetonitrile, dichloroplatinum, and styrene. Acetonitrile is a simple organic nitrile with the formula CH₃CN, often used as a solvent in organic synthesis . Dichloroplatinum, specifically cis-bis(acetonitrile)dichloroplatinum(II), is a platinum complex with the formula (CH₃CN)₂PtCl₂, known for its catalytic properties . Styrene is an organic compound with the formula C₆H₅CH=CH₂, widely used in the production of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the coordination of acetonitrile and styrene to a platinum center. The reaction typically occurs in a solvent such as acetonitrile, with dichloroplatinum(II) chloride as the platinum source. The reaction conditions often include mild temperatures and the presence of a base to facilitate the coordination process .
Industrial Production Methods
Industrial production of such coordination complexes often involves large-scale reactions in controlled environments. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired complex .
Chemical Reactions Analysis
Catalytic Activity in Cross-Coupling Reactions
cis-Bis(acetonitrile)dichloroplatinum(II) serves as a catalyst in cross-coupling reactions, particularly the Heck reaction involving styrene and aryl halides. The mechanism involves three key steps:
-
Oxidative addition : The platinum complex activates the aryl halide.
-
Migratory insertion : Styrene inserts into the platinum-carbon bond.
-
Reductive elimination : The coupled product is released, regenerating the catalyst.
Key Reaction Parameters and Outcomes
Kinetic studies indicate pseudo-first-order dependence on substrate concentration under constant catalyst loading.
Hydrolysis and Aqueous Reactivity
In aqueous environments, cis-bis(acetonitrile)dichloroplatinum(II) undergoes hydrolysis, releasing acetonitrile and forming hydrolyzed platinum species .
Hydrolysis Pathway
Pt CH3CN 2Cl2+H2O→Pt H2O CH3CN Cl2+CH3CN
Further hydrolysis yields species like Pt(H2O)2Cl2 , which can dimerize or react with nucleophiles.
Condition | Hydrolysis Rate (k, s−1) | Major Product | Source |
---|---|---|---|
Neutral pH, 25°C | 1.2×10−4 | Monoaqua complex | |
Acidic (pH < 3) | 3.8×10−5 | Dimeric Pt species |
Ligand Substitution and Isomerization
The acetonitrile ligands in cis-bis(acetonitrile)dichloroplatinum(II) are labile, enabling ligand substitution reactions.
Isomerization Kinetics
The complex equilibrates with its trans isomer under thermal or photochemical conditions :
cis Pt CH3CN 2Cl2⇌trans Pt CH3CN 2Cl2
Temperature (°C) | % cis Isomer at Equilibrium | Half-Life (t1/2) | Source |
---|---|---|---|
25 | 98 | 72 hours | |
75 | 50 | 2 hours |
Substitution with stronger-field ligands (e.g., NH3, PPh3) displaces acetonitrile, forming complexes like Pt(NH3)2Cl2 .
Interaction with Biomolecules
Though primarily studied for catalysis, cis-bis(acetonitrile)dichloroplatinum(II) exhibits DNA-binding activity, forming adducts at guanine residues. This interaction mirrors cisplatin but with reduced cytotoxicity due to acetonitrile’s weaker leaving-group ability.
Scientific Research Applications
Catalysis
- Cross-Coupling Reactions : cis-Bis(acetonitrile)dichloroplatinum(II) is utilized in organic synthesis, particularly in facilitating cross-coupling reactions such as the Heck reaction. The complex demonstrates varying catalytic activities depending on the ligands used and the reaction conditions .
- Hydroformylation of Styrene : The compound has been tested as a catalyst in the hydroformylation of styrene, showing notable catalytic activity that can be optimized through modifications in the ligand environment .
Medicinal Chemistry
- Anticancer Research : Similar to other platinum-based drugs like cisplatin, cis-Bis(acetonitrile)dichloroplatinum(II) exhibits potential anticancer properties by interacting with DNA. Studies have shown that it can form stable adducts with nucleophilic sites on DNA, leading to cross-linking that inhibits cancer cell proliferation. Modifications to the ligands can alter cytotoxicity profiles against different cancer cell lines.
Case Study 1: Anticancer Activity
Research indicates that cis-Bis(acetonitrile)dichloroplatinum(II) has been evaluated for its ability to inhibit tumor growth in various cancer models. In vitro studies demonstrated that the compound's interaction with DNA is similar to that of cisplatin, but with altered selectivity towards certain cancer types due to ligand modifications.
Case Study 2: Catalytic Efficiency
In a comparative study of catalytic efficiency, cis-Bis(acetonitrile)dichloroplatinum(II) was tested against other platinum complexes in cross-coupling reactions. The results indicated that while traditional catalysts like cisplatin are effective, the organometallic complex showed enhanced reactivity under specific conditions, making it a valuable candidate for further exploration in synthetic chemistry .
Mechanism of Action
The mechanism of action of the compound involves the coordination of acetonitrile and styrene to the platinum center, which facilitates various catalytic and biological activities. The platinum center can interact with molecular targets such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Hydrogen cyanide: A simpler nitrile with similar reactivity to acetonitrile.
Thiocyanic acid: Another nitrile compound with different functional properties.
Cyanogen chloride: A related compound with distinct chemical behavior.
Uniqueness
The uniqueness of the compound lies in its combination of acetonitrile, dichloroplatinum, and styrene, which imparts specific catalytic and biological properties.
Biological Activity
The compound cis-Bis(acetonitrile)dichloroplatinum(II) , often referred to in the context of its biological activity, represents a significant area of research due to its potential applications in cancer therapy and catalysis. This article delves into the biological mechanisms, research findings, and comparative analysis of this organometallic complex.
Chemical Structure and Properties
cis-Bis(acetonitrile)dichloroplatinum(II) is characterized by its coordination of two acetonitrile ligands and two chloride ions to a platinum(II) center, typically exhibiting a square planar geometry. The unique arrangement of these ligands influences the electronic properties of the platinum, which is crucial for its reactivity and biological interactions.
The primary mechanism through which cis-Bis(acetonitrile)dichloroplatinum(II) exerts its biological effects is through interaction with DNA. Similar to other platinum-based drugs like cisplatin, this compound can form stable adducts with nucleophilic sites on DNA, leading to cross-linking that inhibits DNA replication and transcription. This results in apoptosis or programmed cell death in cancer cells, making it a candidate for anticancer treatment.
Cytotoxicity Studies
Recent studies have shown that modifications in the ligand environment can significantly alter the cytotoxicity profiles of platinum complexes. For instance, using acetonitrile instead of ammonia or amines has been found to change the selectivity toward various cancer cell lines. In vitro experiments demonstrated that cis-Bis(acetonitrile)dichloroplatinum(II) exhibits potent cytotoxic effects against several cancer types, including ovarian and testicular cancers .
Comparative Analysis with Other Platinum Complexes
Compound Name | Metal Center | Ligands | Notable Properties |
---|---|---|---|
cisplatin | Platinum | Amine ligands | Widely used anticancer drug |
carboplatin | Platinum | Amine and carboxylate ligands | Enhanced solubility and reduced side effects |
oxaliplatin | Platinum | Oxalate and amine ligands | Effective against resistant cancer types |
trans-Bis(acetonitrile)dichloroplatinum(II) | Platinum | Acetonitrile and chloride | Different geometric isomer affecting reactivity |
This table illustrates how cis-Bis(acetonitrile)dichloroplatinum(II) is distinct from other platinum complexes in terms of its ligand arrangement and potential applications in medicinal chemistry.
Case Studies
- Ovarian Cancer Treatment : A study examined the efficacy of cis-Bis(acetonitrile)dichloroplatinum(II) in ovarian cancer cell lines. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to untreated controls. The mechanism was linked to DNA damage response pathways .
- Combination Therapy : Research explored the combination of cis-Bis(acetonitrile)dichloroplatinum(II) with other chemotherapeutic agents like paclitaxel. Results indicated enhanced therapeutic efficacy when used in tandem, particularly in platinum-resistant cancer cell lines .
Spectroscopic Studies
Spectroscopic techniques such as UV-Vis absorption and luminescence emission have been employed to study the interactions between cis-Bis(acetonitrile)dichloroplatinum(II) and biomolecules. These studies revealed that the compound forms stable adducts with DNA, which can be monitored through changes in spectral properties .
Q & A
Basic Research Questions
Q. What are the critical considerations for selecting acetonitrile as a solvent in platinum-catalyzed reactions?
Acetonitrile’s polarity, low viscosity, and inertness make it suitable for coordinating platinum centers, but its reactivity with strong acids or oxidizers (e.g., sulfuric acid) must be evaluated to avoid side reactions. For kinetic studies, ensure HPLC-grade purity (≥99.9%) to minimize trace water or impurities that alter reaction pathways. Pre-degassing is recommended for air-sensitive platinum complexes .
Q. How should researchers handle dichloroplatinum(II) compounds to ensure stability and safety?
Dichloroplatinum(II) complexes are moisture- and oxygen-sensitive. Use inert-atmosphere techniques (glovebox/Schlenk line) for synthesis and storage. Stabilize solutions with acetonitrile or other coordinating solvents to prevent ligand dissociation. Safety protocols include wearing nitrile gloves and using fume hoods to avoid inhalation of toxic vapors .
Q. What purity specifications are essential for acetonitrile in spectroscopic analysis of platinum complexes?
For UV-Vis or NMR studies, use anhydrous acetonitrile (water content <0.001%) to prevent solvent interference. Validate purity via gas chromatography to exclude stabilizers like amylene, which can react with platinum centers. Document lot numbers and supplier details to ensure reproducibility .
Advanced Research Questions
Q. What methodologies resolve structural ambiguities in acetonitrile-containing platinum solvatomorphs?
Single-crystal X-ray diffraction (SC-XRD) is critical for identifying solvatomorphs, as seen in dichlorido(1,10-phenanthroline-5,6-dione)platinum(II) acetonitrile solvatomorphs. Pair SC-XRD with thermogravimetric analysis (TGA) to confirm solvent loss temperatures and stoichiometry. For non-crystalline samples, use EXAFS to probe local platinum coordination .
Q. How can contradictory kinetic data in platinum-catalyzed styrene reactions be analyzed?
Contradictions often arise from unaccounted variables like trace oxygen or solvent polarity. Use controlled experiments with systematic variation of acetonitrile/water ratios to isolate solvent effects. Validate kinetic models via DFT calculations comparing predicted vs. observed activation energies. Cross-check results with in situ IR spectroscopy to monitor intermediate species .
Q. What strategies optimize synthetic yields of acetonitrile-coordinated platinum complexes?
Employ ligand-acceleration effects by pre-mixing acetonitrile with platinum precursors (e.g., K₂PtCl₄) to stabilize reactive intermediates. Monitor reaction progress via ¹H NMR to detect ligand-exchange equilibria. For air-sensitive species, use electrochemical methods (e.g., cyclic voltammetry) to assess redox stability under synthetic conditions .
Q. Data Analysis and Reporting
Q. How should researchers document acetonitrile’s role in platinum complex crystallization for reproducibility?
Report crystallization conditions (solvent ratio, temperature ramp rate) and solvent-accessible surface area (SASA) calculations to clarify acetonitrile’s packing effects. Include CIF files for SC-XRD structures in supplementary materials, referencing CCDC deposition numbers .
Q. What statistical approaches validate reproducibility in dichloroplatinum complex synthesis?
Use Design of Experiments (DoE) to assess factors like reaction time, temperature, and solvent volume. Apply ANOVA to quantify variance between batches. For outlier detection, employ Grubbs’ test on yield data, ensuring p-values <0.05 for significance .
Properties
CAS No. |
62993-37-7 |
---|---|
Molecular Formula |
C10H11Cl2NPt |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
acetonitrile;dichloroplatinum;styrene |
InChI |
InChI=1S/C8H8.C2H3N.2ClH.Pt/c1-2-8-6-4-3-5-7-8;1-2-3;;;/h2-7H,1H2;1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
MGIHVDMHDGSIKN-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.C=CC1=CC=CC=C1.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.